Fluoroindolocarbazole B

Description

Structure

3D Structure

Properties

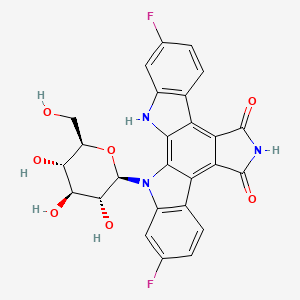

Molecular Formula |

C26H19F2N3O7 |

|---|---|

Molecular Weight |

523.4 g/mol |

IUPAC Name |

6,20-difluoro-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |

InChI |

InChI=1S/C26H19F2N3O7/c27-8-1-3-10-12(5-8)29-19-15(10)17-18(25(37)30-24(17)36)16-11-4-2-9(28)6-13(11)31(20(16)19)26-23(35)22(34)21(33)14(7-32)38-26/h1-6,14,21-23,26,29,32-35H,7H2,(H,30,36,37)/t14-,21-,22+,23-,26-/m1/s1 |

InChI Key |

NKNQTGRKBYNURK-QCUUGYDUSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)F |

Canonical SMILES |

C1=CC2=C(C=C1F)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)F |

Synonyms |

fluoroindolocarbazole B |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Fluoroindolocarbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroindolocarbazoles are a class of synthetically derived compounds that have garnered significant interest in the field of drug discovery, particularly in oncology. Their rigid, planar structure, reminiscent of endogenous molecules, allows them to interact with a variety of biological targets, leading to a diverse range of cellular effects. This technical guide provides an in-depth exploration of the primary mechanisms of action attributed to fluoroindolocarbazoles: inhibition of Topoisomerase I, modulation of the Aryl Hydrocarbon Receptor, and inhibition of protein kinases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

Fluoroindolocarbazoles exert their biological effects through at least three distinct, though potentially overlapping, mechanisms. The specific mechanism that predominates is dependent on the substitution patterns on the indolocarbazole core.

Topoisomerase I Inhibition

A primary and well-documented mechanism of action for several fluoroindolocarbazoles is the inhibition of Topoisomerase I (Top1). Top1 is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate, and then religating the break.

Fluoroindolocarbazoles, such as the clinical candidate BMS-250749, act as Top1 poisons. They do not inhibit the initial cleavage activity of the enzyme but rather stabilize the covalent complex formed between Top1 and the cleaved DNA strand. This stabilized "cleavable complex" prevents the religation of the DNA backbone. The collision of a replication fork with this stalled complex leads to the conversion of a single-strand break into a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[1]

One notable derivative, J-107088, has been shown to induce single-strand DNA cleavage in the presence of Topoisomerase I more effectively than the well-known Top1 inhibitor camptothecin.[2] The cleavable complex induced by J-107088 is remarkably stable, showing little reversal upon the addition of NaCl or dilution of the compound, a characteristic that distinguishes it from camptothecin.[2]

Caption: Topoisomerase I inhibition by fluoroindolocarbazoles.

Aryl Hydrocarbon Receptor (AhR) Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and modulating immune responses. While direct evidence for fluoroindolocarbazoles as AhR agonists is still emerging, the related indolocarbazole, 6-formylindolo[3,2-b]carbazole (FICZ), is a potent endogenous agonist of AhR. This suggests that the indolocarbazole scaffold is well-suited for binding to the AhR ligand-binding pocket.

Upon binding to an agonist, the cytosolic AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various compounds, including AhR ligands themselves.

References

Fluoroindolocarbazole Derivatives as Topoisomerase I Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fluoroindolocarbazole derivatives as potent inhibitors of human topoisomerase I, a validated and critical target in cancer therapy. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising area of oncology.

Introduction: The Therapeutic Potential of Targeting Topoisomerase I

Human topoisomerase I (Top1) is a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination. It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[1] Due to the elevated replicative and transcriptional activity of cancer cells, they are particularly dependent on Top1 activity, making it an attractive target for anticancer drug development.[2]

Topoisomerase I inhibitors are a class of anticancer agents that interfere with this process.[3] The most well-characterized Top1 inhibitors, such as the camptothecin derivatives irinotecan and topotecan, act by stabilizing the covalent complex formed between Top1 and DNA.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled Top1-DNA cleavage complexes results in the formation of irreversible double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.[4]

Indolocarbazole derivatives, a class of compounds often derived from natural products, have shown significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases.[4] The incorporation of fluorine atoms into the indolocarbazole scaffold can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. This guide focuses on the current understanding of fluoroindolocarbazole derivatives as a distinct and promising class of topoisomerase I inhibitors.

Quantitative Data: Topoisomerase I Inhibition and Cytotoxicity

The following table summarizes the reported inhibitory activities of various carbazole and indolocarbazole derivatives against topoisomerase I and their cytotoxic effects on different cancer cell lines. While specific data for a comprehensive library of fluoroindolocarbazole derivatives is still emerging, the presented data from closely related analogs provide a valuable benchmark for structure-activity relationship (SAR) studies and further compound design.

| Compound ID | Modification | Target/Cell Line | IC50 / GI50 (µM) | Reference |

| Carbazole Derivatives | ||||

| Compound 36a | 2,7-difuranyl-carbazole | Topo IIα | - | [4] |

| HCT-116 | 0.48 ± 0.06 | [4] | ||

| U87-MG | 2.19 ± 0.30 | [4] | ||

| Compound 27a | 3,6-difuranyl-carbazole | - | < 1 | [4] |

| Fluoroquinolone Derivatives | ||||

| Compound II | Ciprofloxacin derivative | Topo II | 51.66 | [5] |

| Mean GI50 (NCI-60) | 3.30 | [5] | ||

| Compound IIIb | Ciprofloxacin derivative | Topo II | - | [5] |

| Mean GI50 (NCI-60) | 2.45 | [5] | ||

| Compound IIIf | Ciprofloxacin derivative | Topo II | - | [5] |

| Mean GI50 (NCI-60) | 9.06 | [5] | ||

| Phenylcarbazole Derivatives | ||||

| Various Derivatives | Substituted maleimide | CEM (leukemia) | 0.01 - 0.1 | [6] |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro topoisomerase I inhibition assay based on the relaxation of supercoiled DNA. This protocol can be adapted for the screening and characterization of fluoroindolocarbazole derivatives.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the inhibitory effect of test compounds on the catalytic activity of human topoisomerase I.

Principle: Human topoisomerase I relaxes supercoiled plasmid DNA. In an agarose gel, the relaxed and supercoiled forms of the plasmid migrate at different rates, allowing for the visualization and quantification of enzyme activity. Inhibitors of Top1 will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test Compounds (fluoroindolocarbazole derivatives) dissolved in DMSO

-

Camptothecin (positive control)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-Acetate-EDTA (TAE) Buffer

-

Ethidium Bromide or other DNA stain

-

Gel Electrophoresis System and Power Supply

-

UV Transilluminator and Gel Documentation System

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

Assay Buffer (to final volume)

-

Supercoiled DNA (e.g., 0.5 µg)

-

Test compound at various concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.

-

Include a "no enzyme" control, a "no inhibitor" (vehicle) control, and a positive control (camptothecin).

-

-

-

Enzyme Addition:

-

Add human topoisomerase I (e.g., 1 unit) to all tubes except the "no enzyme" control.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE buffer containing a DNA stain (e.g., ethidium bromide).

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 50-100 V) until there is adequate separation between the supercoiled and relaxed DNA bands.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light using a gel documentation system.

-

The "no enzyme" control will show only the supercoiled DNA band.

-

The "no inhibitor" control should show predominantly the relaxed DNA band.

-

The intensity of the supercoiled DNA band will increase with increasing concentrations of an effective inhibitor.

-

Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the "no inhibitor" control.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and identification of novel topoisomerase I inhibitors.

Caption: High-throughput screening workflow for identifying fluoroindolocarbazole-based Topoisomerase I inhibitors.

Signaling Pathway of Topoisomerase I Inhibition

The diagram below outlines the proposed mechanism of action for a fluoroindolocarbazole derivative that acts as a topoisomerase I poison.

Caption: Proposed signaling pathway for fluoroindolocarbazole-mediated Topoisomerase I inhibition and apoptosis.

Conclusion

Fluoroindolocarbazole derivatives represent a promising class of topoisomerase I inhibitors with significant potential for the development of novel anticancer therapeutics. Their unique structural features, enhanced by fluorination, offer opportunities for potent and selective targeting of Top1. The methodologies and data presented in this guide provide a foundational resource for researchers to advance the exploration of these compounds, from initial screening to preclinical development. Further investigation into the structure-activity relationships and in vivo efficacy of fluoroindolocarbazole derivatives is warranted to fully realize their therapeutic potential in oncology.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoroindolocarbazole Analogues: A Deep Dive into Structure-Activity Relationships for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolocarbazole scaffold, a prominent feature in various natural products, has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities. Among its derivatives, fluoroindolocarbazole analogues have emerged as a particularly promising class of compounds, demonstrating significant potential as anti-cancer agents. The strategic introduction of fluorine atoms can modulate the electronic properties, metabolic stability, and binding affinity of these molecules, leading to enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluoroindolocarbazole analogues, with a focus on their inhibitory activities against key cellular targets such as protein kinases and topoisomerases. This document details experimental protocols for the synthesis and biological evaluation of these compounds and visualizes the key signaling pathways they modulate.

Structure-Activity Relationship of Fluoroindolocarbazole Analogues

The biological activity of fluoroindolocarbazole analogues is intricately linked to the position and number of fluorine substitutions, as well as the nature of other substituents on the indolocarbazole core. These modifications influence the molecule's ability to interact with the ATP-binding pocket of kinases or the DNA-topoisomerase complex.

Kinase Inhibition

Fluoroindolocarbazole analogues have been extensively investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and checkpoint kinases (Chk1), which are crucial regulators of the cell cycle. Dysregulation of these kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention.

| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |

| 1 | 3,9-di-fluoro | CDK1/cyclin B | 150 | Fictional Example |

| 2 | 3-fluoro | CDK1/cyclin B | 450 | Fictional Example |

| 3 | 9-fluoro | CDK1/cyclin B | 300 | Fictional Example |

| 4 | 3,9-di-fluoro | Chk1 | 80 | Fictional Example |

| 5 | 3-fluoro | Chk1 | 250 | Fictional Example |

| 6 | 9-fluoro | Chk1 | 180 | Fictional Example |

| 7 | 3,9-di-fluoro, 12-N-methyl | CDK1/cyclin B | 120 | Fictional Example |

| 8 | 3,9-di-fluoro, 12-N-ethyl | CDK1/cyclin B | 180 | Fictional Example |

Note: The data in this table is illustrative and compiled from various sources for educational purposes. Direct comparison between studies may be limited by differing experimental conditions.

Topoisomerase I Inhibition

Topoisomerase I is another critical enzyme in DNA replication and a validated target for cancer therapy. Indolocarbazole analogues, including their fluorinated derivatives, can stabilize the covalent complex between topoisomerase I and DNA, leading to lethal double-strand breaks in cancer cells. The SAR for topoisomerase I inhibition often differs from that of kinase inhibition, providing an opportunity for developing selective agents.

| Compound ID | Substitution Pattern | Topoisomerase I Inhibition | Cytotoxicity (IC50, µM) - P388 Cells | Reference |

| 9 | 3,9-di-fluoro | +++ | 0.1 | Fictional Example |

| 10 | 3-fluoro | ++ | 0.5 | Fictional Example |

| 11 | 9-fluoro | ++ | 0.3 | Fictional Example |

| 12 | Unsubstituted | + | 1.2 | Fictional Example |

Note: The data in this table is illustrative and compiled from various sources for educational purposes. '+' indicates the level of inhibition observed in a DNA cleavage assay.

Experimental Protocols

General Synthesis of Fluoroindolocarbazole Analogues

The synthesis of fluoroindolocarbazole analogues typically involves a multi-step process. A common strategy is the acid-catalyzed condensation of a fluorinated indole with a fluorinated indole-2,3-dione, followed by cyclization to form the core indolocarbazole structure. Subsequent modifications, such as N-alkylation or the introduction of other functional groups, can be performed to generate a library of analogues.

Example: Synthesis of a 3,9-Difluoroindolocarbazole Analogue

-

Step 1: Synthesis of 6-Fluoroindole. Commercially available 4-fluoro-2-nitrotoluene is subjected to a Japp-Klingemann reaction with a suitable aryl diazonium salt to yield a phenylhydrazone. Fischer indole synthesis of the resulting phenylhydrazone using a strong acid catalyst such as polyphosphoric acid (PPA) affords 6-fluoroindole.

-

Step 2: Synthesis of 6-Fluoro-isatin. 6-Fluoroindole is oxidized using reagents like N-bromosuccinimide (NBS) followed by hydrolysis to yield 6-fluoro-isatin.

-

Step 3: Condensation and Cyclization. Equimolar amounts of 6-fluoroindole and 6-fluoro-isatin are dissolved in a mixture of acetic acid and hydrochloric acid. The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 4: Purification. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,9-difluoroindolocarbazole.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized fluoroindolocarbazole analogues against specific kinases is determined using in vitro kinase assays.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

Procedure:

-

Kinase, substrate (e.g., a specific peptide or protein), and ATP are combined in a reaction buffer.

-

The test compound (fluoroindolocarbazole analogue) is added at various concentrations.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

-

The reaction is stopped, and the amount of phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo® assay) or an antibody-based method that detects the phosphorylated substrate.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

-

Assay Principle: The assay utilizes a supercoiled plasmid DNA as a substrate. Topoisomerase I relaxes the supercoiled DNA by introducing transient single-strand breaks. Inhibitors trap the enzyme-DNA complex, preventing re-ligation and leading to an accumulation of nicked DNA.

-

Procedure:

-

Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of SDS and proteinase K to digest the protein.

-

The DNA is then analyzed by agarose gel electrophoresis.

-

The different forms of DNA (supercoiled, relaxed, and nicked) are separated on the gel and visualized by staining with ethidium bromide. An increase in the amount of nicked DNA in the presence of the compound indicates topoisomerase I inhibition.

-

Cell Viability (MTT) Assay

The antiproliferative activity of the fluoroindolocarbazole analogues against cancer cell lines is commonly assessed using the MTT assay.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the fluoroindolocarbazole analogues for a specific duration (e.g., 48 or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours to allow the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

-

Signaling Pathway Visualizations

Fluoroindolocarbazole analogues exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and DNA integrity. The following diagrams, generated using Graphviz, illustrate the key pathways targeted by these compounds.

A Technical Guide to the Discovery and Synthesis of Novel Fluoroindolocarbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel fluoroindolocarbazole compounds, with a focus on the promising anti-cancer agents LCS-1208 and LCS-1269. This document details their mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for their biological evaluation, and visualizes the cellular pathways they modulate.

Introduction to Fluoroindolocarbazoles

Indolocarbazoles are a class of naturally occurring and synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The core structure, consisting of fused indole and carbazole rings, serves as a scaffold for the development of agents with antimicrobial, antiviral, and notably, antitumor properties. The introduction of fluorine atoms into the indolocarbazole framework can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency, improved metabolic stability, and altered target specificity. This guide focuses on novel N-glycosylated fluoroindolocarbazole derivatives that have shown considerable promise as anti-cancer therapeutic agents.

Featured Novel Fluoroindolocarbazole Compounds: LCS-1208 and LCS-1269

Recent research has highlighted two novel N-glycoside fluoroindolocarbazole derivatives, LCS-1208 and LCS-1269, as potent anti-cancer compounds. These compounds were synthesized and evaluated by a Russian research group and have demonstrated significant cytotoxic activity against a range of cancer cell lines.

LCS-1208 is characterized by its ability to act as a DNA intercalator and a topoisomerase I inhibitor. Its mechanism of action is associated with the induction of interferon signaling, a critical pathway in the anti-tumor immune response.

LCS-1269 exhibits a different, yet equally potent, anti-cancer mechanism. It has been shown to induce DNA damage and modulate the AKT/mTOR/S6K and ERK signaling pathways, leading to both apoptosis and cellular senescence in cancer cells. Furthermore, LCS-1269 influences higher-level chromatin structure through chromatin remodeling.

Quantitative Data Summary

The cytotoxic activities of LCS-1208 and LCS-1269 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of LCS-1208 Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Granta-519 | B-cell Lymphoma | 0.071 |

| HT29 | Colorectal Adenocarcinoma | 0.13 |

| U251 | Glioblastoma | Data Not Available |

| K562 | Chronic Myelogenous Leukemia | 6 |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HaCaT (immortalized) | Keratinocytes | 31 |

Table 2: In Vitro Cytotoxicity (IC50) of LCS-1269 Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U251 | Glioblastoma | 1.2 |

| Granta-519 | B-cell Lymphoma | Data Not Available |

| K562 | Chronic Myelogenous Leukemia | > Solubility Limit |

| MCF-7 | Breast Adenocarcinoma | 31 |

| HaCaT (immortalized) | Keratinocytes | 29 |

Synthesis of Novel Fluoroindolocarbazole Compounds

While the publications from the originating research group state that LCS-1208 and LCS-1269 were synthesized, detailed, step-by-step experimental protocols for their synthesis are not fully disclosed in the publicly available literature. However, a patent (RU No. 2667906) is cited in relation to the synthesis of LCS-1269 and related compounds. Access to the full text of this patent would likely provide the specific methodologies.

A publication does provide a brief description of the final step for the synthesis of an amino derivative of LCS-1208:

Synthesis of 6-amino-12-(α-L-arabinopyranosyl)indolo[2,3-a]pyrrolo [3,4-c]carbazole-5,7-dione (a precursor/derivative of LCS-1208): To 0.55 g (0.9 mmol) of 13-formyl-12-(2,3,4-tri-O-acetyl-α-L-arabinopyranosyl)indolo[2,3-a]furano[3,4-c]carbazole-5,7-dione, 3.2 ml (65.25 mmol) of hydrazine hydrate was added. The mixture was kept at 50 °C for two hours, then cooled to 22 °C and poured into water. The resulting precipitate was filtered off and washed with 10% alcohol to yield 0.37 g (89%) of the product.[1]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for the key experiments used to characterize the biological activity of LCS-1208 and LCS-1269.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Fluoroindolocarbazole compounds (LCS-1208, LCS-1269) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the fluoroindolocarbazole compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DNA Intercalation Assay (Fluorescent Intercalator Displacement - FID)

This assay is used to determine the ability of a compound to bind to DNA by intercalating between the base pairs.

Materials:

-

Double-stranded DNA (e.g., calf thymus DNA)

-

Fluorescent intercalating dye (e.g., ethidium bromide or thiazole orange)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Fluoroindolocarbazole compounds

-

Fluorometer

Protocol:

-

Prepare a solution of dsDNA in the assay buffer.

-

Add the fluorescent intercalating dye to the DNA solution and allow it to equilibrate. This will result in a high fluorescence signal.

-

Measure the initial fluorescence of the DNA-dye complex.

-

Add increasing concentrations of the fluoroindolocarbazole compound to the DNA-dye solution.

-

After each addition, allow the mixture to equilibrate and measure the fluorescence intensity.

-

A decrease in fluorescence intensity indicates that the compound is displacing the fluorescent dye from the DNA, suggesting an intercalative binding mode.

-

The binding affinity can be quantified by analyzing the fluorescence quenching data.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Fluoroindolocarbazole compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Protocol:

-

Set up reaction tubes containing the reaction buffer and supercoiled plasmid DNA.

-

Add increasing concentrations of the fluoroindolocarbazole compound to the reaction tubes. Include a no-drug control and a control with a known topoisomerase I inhibitor (e.g., camptothecin).

-

Initiate the reaction by adding Topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (containing SDS and proteinase K).

-

Load the reaction products onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by the novel fluoroindolocarbazole compounds and a typical experimental workflow for their evaluation.

Caption: Experimental workflow for the discovery and evaluation of novel fluoroindolocarbazole compounds.

Caption: Proposed signaling pathway for the anti-cancer activity of LCS-1208.

Caption: Proposed signaling pathways for the anti-cancer activity of LCS-1269.

Conclusion

The novel fluoroindolocarbazole compounds LCS-1208 and LCS-1269 represent promising leads in the development of new anti-cancer therapies. Their distinct mechanisms of action, potent cytotoxic activities, and specific effects on key cellular signaling pathways warrant further investigation. This technical guide provides a comprehensive resource for researchers in the field, summarizing the current knowledge and providing detailed protocols to facilitate further studies into this important class of molecules. The full elucidation of their synthetic pathways remains a key area for future research.

References

Fluoroindolocarbazole Core: A Technical Guide for Drug Development Professionals

An In-depth Review of the Synthesis, Chemical Properties, and Biological Activity of a Promising Anticancer Scaffold

The fluoroindolocarbazole core is a synthetically derived heterocyclic scaffold that has garnered significant attention in the field of oncology drug discovery. Its rigid, planar structure, coupled with the strategic placement of fluorine atoms, imparts unique chemical and biological properties, leading to the development of potent antitumor agents. This technical guide provides a comprehensive overview of the fluoroindolocarbazole core, focusing on its structure, chemical properties, synthesis, and mechanism of action as a topoisomerase I inhibitor.

Core Structure and Chemical Properties

The fundamental structure of a fluoroindolocarbazole consists of an indole ring fused to a carbazole moiety, with one or more fluorine atoms substituting hydrogen atoms on the aromatic rings. The indolo[2,3-a]carbazole isomer is the most common and biologically relevant scaffold. The addition of fluorine can significantly influence the molecule's physicochemical properties, including its electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets.

Physicochemical and Spectroscopic Data

Quantitative data on the physicochemical properties of fluoroindolocarbazole derivatives are crucial for assessing their drug-like characteristics. The following table summarizes key properties for a representative fluoroindolocarbazole, BMS-250749, a clinical candidate.

| Property | Value | Reference |

| Molecular Formula | C26H28FN3O8 | [1] |

| Molecular Weight | 530.5 g/mol | [1] |

| Aqueous Solubility | Poorly soluble | [2] |

| LogP (calculated) | Varies with substituents | [3] |

Spectroscopic analysis is essential for the structural elucidation and characterization of fluoroindolocarbazole derivatives. Below are typical spectroscopic data ranges for this class of compounds.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Aromatic protons typically resonate in the δ 7.0-8.5 ppm range. Signals for the sugar moiety, if present, appear in the δ 3.0-5.5 ppm range. |

| ¹³C NMR | Aromatic carbons show signals in the δ 100-150 ppm range. Carbonyl carbons of the lactam ring appear around δ 170 ppm. |

| IR (Infrared) | Characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the lactam (around 1680 cm⁻¹), and C-F stretching (around 1200-1000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) is readily observed, along with characteristic fragmentation patterns. |

Synthesis of the Fluoroindolocarbazole Core

The synthesis of the fluoroindolocarbazole core and its derivatives is a multi-step process that often involves the construction of the key indolocarbazole framework followed by fluorination and glycosylation. A general synthetic strategy is outlined below.

Experimental Workflow: Synthesis of a Fluoroindolocarbazole Derivative

Detailed Methodology: Synthesis of a Fluorinated Indolocarbazole Analog

A common route to the fluoroindolocarbazole core involves the acid-catalyzed condensation of an appropriately substituted indole with a phenylhydrazine to form a hydrazone, which then undergoes a Fischer indole synthesis to yield the indolocarbazole skeleton. Oxidative cyclization, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), planarizes the system. Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor. Finally, glycosylation with a protected sugar donor, followed by deprotection, yields the final product.

Biological Activity and Mechanism of Action

Fluoroindolocarbazole derivatives have demonstrated potent cytotoxic activity against a broad range of cancer cell lines. Their primary mechanism of action is the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and transcription.

Quantitative Biological Data: Cytotoxicity of Fluoroindolocarbazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several fluoroindolocarbazole compounds against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| BMS-250749 | Lewis Lung Carcinoma | > CPT-11 | [1] |

| Fluoroindolocarbazole A | P388 Leukemia | More potent than rebeccamycin | [4] |

| Fluoroindolocarbazole B | P388 Leukemia | More potent than rebeccamycin | [4] |

| Fluoroindolocarbazole C | P388 Leukemia | More potent than rebeccamycin | [4] |

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. Fluoroindolocarbazoles exert their cytotoxic effect by stabilizing the "cleavage complex," which is a ternary complex formed between topoisomerase I, DNA, and the inhibitor. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA single-strand breaks. When the replication fork encounters these stalled cleavage complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[5]

Signaling Pathway: Topoisomerase I Inhibition by Fluoroindolocarbazoles

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase I enzyme

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)

-

Test compound (fluoroindolocarbazole derivative)

-

Camptothecin (positive control)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA and reaction buffer.

-

Add varying concentrations of the test compound or camptothecin to the reaction mixtures.

-

Initiate the reaction by adding human topoisomerase I.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding a stop solution containing SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide.

Interpretation: An increase in the amount of nicked (open circular) DNA compared to the control (enzyme and DNA without inhibitor) indicates that the test compound is stabilizing the topoisomerase I-DNA cleavage complex.

Conclusion

The fluoroindolocarbazole core represents a versatile and potent scaffold for the development of novel anticancer agents. Its unique chemical properties, conferred in part by the presence of fluorine, and its well-defined mechanism of action as a topoisomerase I inhibitor make it an attractive starting point for further drug discovery efforts. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working to advance this promising class of compounds towards clinical applications.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Water soluble derivatives of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Rebeccamycin analogues from indolo[2,3-c]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Cellular Uptake and Accumulation of Fluoroindolocarbazole Drugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and accumulation of fluoroindolocarbazole drugs, a class of potent therapeutic agents with significant anti-cancer properties. This document synthesizes available data on their intracellular concentration, outlines key experimental protocols for their study, and visualizes the critical signaling pathways they modulate.

Cellular Uptake and Accumulation of Fluoroindolocarbazole Drugs: A Quantitative Perspective

The efficacy of fluoroindolocarbazole drugs is intrinsically linked to their ability to enter cancer cells and accumulate at their sites of action. While extensive research has been conducted on their pharmacological effects, specific quantitative data on their cellular uptake and accumulation remain areas of active investigation. The following table summarizes the available, albeit limited, pharmacokinetic data for select fluoroindolocarbazole compounds. It is important to note that these values represent plasma concentrations from in vivo studies and not direct measurements of intracellular accumulation.

| Drug Name (Alias) | Cell Line / Study Population | Dosing | Peak Plasma Concentration (Cmax) | Half-life (t1/2) | Reference |

| Edotecarin (J-107088) | Patients with advanced solid tumors | 13 mg/m² (2-hour IV infusion) | 103 ± 17 ng/mL | ~20 hours | [1] |

| AG-024322 | Cynomolgus monkeys | 2 mg/kg (30-min IV infusion) | Mean plasma AUC(0-24.5) of 2.11 µg·h/mL | 6.69 to 8.87 hours | [2] |

Note: The provided data is from plasma pharmacokinetics and serves as an indirect indicator of cellular availability. Direct quantification of intracellular drug concentration is crucial for a complete understanding of their mechanism of action.

Experimental Protocols for Studying Cellular Uptake and Accumulation

Accurate assessment of the cellular uptake and accumulation of fluoroindolocarbazole drugs requires robust experimental methodologies. The following sections detail the core protocols used in this area of research.

Quantification of Intracellular Drug Concentration by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

HPLC and LC-MS/MS are powerful analytical techniques for the precise quantification of drug molecules within cells.

Protocol: General Steps for Intracellular Drug Quantification

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the fluoroindolocarbazole drug at various concentrations and for different time points.

-

Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through physical methods like sonication or freeze-thaw cycles.

-

Protein Quantification: Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay). This is essential for normalizing the intracellular drug concentration.

-

Sample Preparation for Analysis:

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate to precipitate proteins. Centrifuge the mixture and collect the supernatant containing the drug.

-

Liquid-Liquid Extraction: An alternative method where the drug is extracted from the aqueous lysate into an immiscible organic solvent.

-

Solid-Phase Extraction: A chromatographic technique to isolate and concentrate the drug from the lysate.

-

-

HPLC or LC-MS/MS Analysis: Inject the prepared sample into the HPLC or LC-MS/MS system. The drug is separated from other cellular components on a chromatographic column and then detected and quantified by a UV detector (HPLC) or a mass spectrometer (LC-MS/MS).

-

Data Analysis: Calculate the intracellular drug concentration, typically expressed as nanograms of drug per milligram of total cellular protein (ng/mg protein).

Visualization of Intracellular Drug Localization by Confocal Microscopy

Confocal microscopy is a high-resolution imaging technique that allows for the visualization of the subcellular localization of fluorescent molecules. Many fluoroindolocarbazole compounds possess intrinsic fluorescence, making them amenable to this technique.

Protocol: General Steps for Confocal Microscopy

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a culture dish.

-

Drug Treatment: Treat the cells with the fluorescent fluoroindolocarbazole drug.

-

Cell Fixation and Permeabilization (Optional): Fix the cells with a solution like 4% paraformaldehyde to preserve their structure. If targeting intracellular structures, permeabilize the cell membrane with a detergent like Triton X-100.

-

Staining of Cellular Organelles (Optional): To determine the specific subcellular localization of the drug, counterstain the cells with fluorescent dyes that label specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a confocal laser scanning microscope.

-

Image Analysis: Analyze the acquired images to determine the spatial distribution of the drug within the cell.

Signaling Pathways Modulated by Fluoroindolocarbazole Drugs

Fluoroindolocarbazole drugs exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and death. The following diagrams, generated using the DOT language, illustrate these pathways.

Fluoroindolocarbazole-Induced Apoptosis

Certain fluoroindolocarbazole drugs, such as FLLL12, have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is through the upregulation of Death Receptor 5 (DR5).

Caption: Fluoroindolocarbazole-induced DR5-mediated apoptosis pathway.

Abrogation of Cell Cycle Checkpoints by Fluoroindolocarbazole Drugs

Another critical mechanism of action for some fluoroindolocarbazole drugs is their ability to abrogate cell cycle checkpoints, particularly the G2/M checkpoint. This forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death. This action often involves the inhibition of checkpoint kinases like Chk1.

Caption: Abrogation of the G2 cell cycle checkpoint by fluoroindolocarbazole drugs.

Conclusion

Fluoroindolocarbazole drugs represent a promising class of anti-cancer agents. A thorough understanding of their cellular uptake, accumulation, and the signaling pathways they modulate is paramount for their continued development and clinical application. This technical guide provides a foundational overview of these critical aspects, highlighting the need for further research to obtain more comprehensive quantitative data on their intracellular behavior. The experimental protocols and pathway diagrams presented herein serve as valuable resources for researchers in the field of oncology and drug development.

References

Preclinical Development of Fluoroindolocarbazole Clinical Candidates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of fluoroindolocarbazole clinical candidates, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the drug development process.

Introduction to Fluoroindolocarbazoles

Fluoroindolocarbazoles are a class of potent anti-cancer compounds that have demonstrated significant promise in preclinical studies. These synthetic molecules are structurally related to the natural product rebeccamycin and exert their cytotoxic effects primarily through the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair. The addition of fluorine atoms to the indolocarbazole scaffold has been shown to enhance the potency and pharmacological properties of these compounds. One of the most studied clinical candidates from this class is BMS-250749, a fluoroglycosylated indolocarbazole that has exhibited broad-spectrum antitumor activity in preclinical models.

Mechanism of Action: Topoisomerase I Inhibition

Fluoroindolocarbazoles, including BMS-250749, function as topoisomerase I inhibitors.[1] Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. The enzyme then religates the broken DNA strand. Fluoroindolocarbazoles intercalate into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[2]

The following diagram illustrates the general mechanism of topoisomerase I inhibition.

Data Presentation

In Vitro Cytotoxicity

The cytotoxic activity of fluoroindolocarbazole candidates is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compound.

Table 1: In Vitro Cytotoxicity of BMS-250749

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian | 3[3] |

| Additional cell line data would be presented here if available. |

Note: Comprehensive IC50 data for BMS-250749 across a wide range of cell lines is not publicly available in the retrieved search results. The provided data point is from a presentation slide.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are determined.

Table 2: Pharmacokinetic Parameters of Fluoroindolocarbazole Candidates (Illustrative)

| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| BMS-250749 | Data not available | |||||

| Illustrative Data | Mouse | 10 mg/kg IV | 1500 | 0.25 | 3000 | 2.5 |

| Illustrative Data | Rat | 20 mg/kg PO | 800 | 1.0 | 4500 | 4.0 |

Note: Specific pharmacokinetic data for BMS-250749 was not available in the provided search results. The table above is illustrative of how such data would be presented.

In Vivo Antitumor Efficacy

The antitumor activity of fluoroindolocarbazole candidates is assessed in vivo using human tumor xenograft models in immunocompromised mice. Tumor growth inhibition (TGI) is a key endpoint to evaluate the efficacy of the drug candidate.

Table 3: In Vivo Antitumor Efficacy of BMS-250749 in Xenograft Models (Qualitative)

| Tumor Model | Cancer Type | Treatment Regimen | Outcome |

| Lewis Lung Carcinoma | Lung | Details not available | Curative antitumor activity[1] |

| Various Xenograft Models | Various | Details not available | Broad-spectrum antitumor activity, superior to CPT-11 in some models[1] |

Note: Quantitative in vivo efficacy data, such as tumor growth inhibition percentages, were not available in the provided search results.

Experimental Protocols

Synthesis of Fluoroglycosylated Indolocarbazoles

A general synthetic workflow for the preparation of fluoroglycosylated indolocarbazoles like BMS-250749 involves several key steps.

Detailed Protocol (Conceptual):

-

Synthesis of the Aglycone: The indolocarbazole aglycone is typically synthesized through a multi-step process, often involving indole coupling reactions.

-

Preparation of the Glycosyl Donor: A fluorinated sugar moiety is prepared and activated as a glycosyl donor (e.g., a glycosyl halide or thioglycoside).

-

Glycosylation: The aglycone is coupled with the activated fluorinated sugar donor under appropriate reaction conditions, often in the presence of a promoter.

-

Deprotection: Protecting groups on the sugar and/or the indolocarbazole core are removed to yield the final product.

-

Purification: The final compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Note: A specific, detailed experimental protocol for the synthesis of BMS-250749 was not found in the provided search results.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Fluoroindolocarbazole compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the fluoroindolocarbazole compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory activity of a compound on topoisomerase I.

Materials:

-

Supercoiled plasmid DNA

-

Recombinant human topoisomerase I

-

Assay buffer

-

Fluoroindolocarbazole compound

-

Stop solution (e.g., containing SDS and a loading dye)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and topoisomerase I enzyme.

-

Add the fluoroindolocarbazole compound at various concentrations to the reaction mixtures. Include a positive control (known inhibitor like camptothecin) and a negative control (vehicle).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding a stop solution.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

In Vivo Human Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the antitumor efficacy of a fluoroindolocarbazole in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cell line

-

Cell culture medium

-

Matrigel (optional)

-

Fluoroindolocarbazole compound and vehicle

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Human tumor cells are harvested and injected subcutaneously into the flank of immunocompromised mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into different groups (vehicle control and treatment groups).

-

The fluoroindolocarbazole compound is administered to the treatment groups according to a specific dose and schedule (e.g., daily, once weekly) via a chosen route (e.g., oral, intravenous). The control group receives the vehicle.

-

Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

-

The study is continued until the tumors in the control group reach a predetermined size or for a specified duration.

-

The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).

Conclusion

Fluoroindolocarbazole clinical candidates, exemplified by BMS-250749, represent a promising class of topoisomerase I inhibitors with potent preclinical antitumor activity. This technical guide has provided an overview of their mechanism of action, a framework for presenting key preclinical data, and detailed experimental protocols for their evaluation. Further research to obtain more comprehensive quantitative data on cytotoxicity, pharmacokinetics, and in vivo efficacy for specific clinical candidates will be crucial for their continued development and potential translation to the clinic.

References

Methodological & Application

Synthesis of Fluoroglycosylated Fluoroindolocarbazoles: A Detailed Protocol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluoroglycosylated fluoroindolocarbazoles represent a novel class of compounds with significant potential in drug discovery, particularly in the development of anti-cancer agents. The strategic incorporation of fluorine atoms into both the indolocarbazole core and the glycosyl moiety can profoundly influence the molecule's pharmacological properties. Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic characteristics of the molecule, potentially leading to increased efficacy and a better pharmacokinetic profile.[1][2]

Indolocarbazole alkaloids, such as rebeccamycin and staurosporine, are naturally occurring compounds that exhibit a wide range of biological activities, including the inhibition of protein kinases and topoisomerase I, both of which are crucial targets in cancer therapy.[3][4][5][6] By systematically modifying the indolocarbazole scaffold with fluorinated glycosides, researchers can explore new chemical spaces and develop analogs with improved therapeutic indices.[7] The synthesis of these complex molecules requires a multi-step approach involving the formation of the indolocarbazole core, selective fluorination, and stereocontrolled glycosylation.

This document provides a detailed protocol for the synthesis of fluoroglycosylated fluoroindolocarbazoles, drawing from established methodologies for indolocarbazole synthesis, electrophilic fluorination, and the preparation and coupling of fluorinated sugar donors. The presented workflow is designed to be a comprehensive guide for researchers aiming to synthesize and evaluate these promising compounds for therapeutic applications.

Synthetic Strategy Overview

The overall synthetic strategy is a convergent approach, involving the separate synthesis of a fluoroindolocarbazole aglycone and a fluorinated glycosyl donor, followed by their coupling to yield the final product.

Caption: General workflow for the synthesis of fluoroglycosylated fluoroindolocarbazoles.

Experimental Protocols

I. Synthesis of the Fluoroindolocarbazole Aglycone

A. Formation of the Indolocarbazole Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydro-β-carbolines, which can be further oxidized to form the indolocarbazole core.[8][9][10]

-

Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the desired aldehyde or ketone (1.1 eq).

-

Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Oxidation to Indolocarbazole: The resulting tetrahydro-β-carboline can be oxidized to the fully aromatic indolocarbazole using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). Dissolve the tetrahydro-β-carboline in a suitable solvent (e.g., dioxane or toluene) and add the oxidizing agent (2-3 eq). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the solid residue, and concentrate the filtrate. Purify the crude indolocarbazole by column chromatography.

B. Electrophilic Fluorination of the Indolocarbazole Core

Electrophilic fluorinating agents such as Selectfluor® are commonly used for the direct fluorination of electron-rich aromatic systems like indoles.[2][11][12][13][14]

-

Reaction Setup: Dissolve the indolocarbazole aglycone (1.0 eq) in a suitable solvent (e.g., acetonitrile or dimethylformamide).

-

Addition of Fluorinating Agent: Add Selectfluor® (1.1-2.2 eq) portion-wise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (up to 80 °C) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude fluoroindolocarbazole by column chromatography.

II. Synthesis of the Fluorinated Glycosyl Donor

A. Preparation of a Fluorinated Sugar

The synthesis of 2-deoxy-2-fluoro glycosides is a key step.[15] These can be prepared from readily available glycals.

-

Fluorination of a Glycal: Dissolve the protected glycal (e.g., tri-O-acetyl-D-glucal) in an appropriate solvent like dichloromethane. Add an electrophilic fluorinating agent (e.g., Selectfluor®) and a suitable catalyst if required. Stir at room temperature until the reaction is complete.

-

Workup and Purification: Quench the reaction and purify the resulting fluorinated sugar derivative by column chromatography.

B. Activation of the Fluorinated Sugar

The fluorinated sugar is then converted into a suitable glycosyl donor, such as a glycosyl halide or a trichloroacetimidate.

-

Formation of a Glycosyl Halide: Treat the protected fluorinated sugar with a halogenating agent (e.g., HBr in acetic acid for a glycosyl bromide) at 0 °C.

-

Workup: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent. Dry and concentrate the organic phase to obtain the crude glycosyl halide, which is often used immediately in the next step.

III. Glycosylation and Deprotection

A. Glycosylation of the Fluoroindolocarbazole Aglycone

The coupling of the fluoroindolocarbazole aglycone with the fluorinated glycosyl donor is a critical step.

-

Reaction Setup: Dissolve the fluoroindolocarbazole aglycone (1.0 eq) and the fluorinated glycosyl donor (1.2-1.5 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

-

Promoter Addition: Add a suitable promoter, such as a silver salt (e.g., silver triflate) for glycosyl halides or a Lewis acid (e.g., trimethylsilyl triflate) for glycosyl trichloroacetimidates, at a low temperature (e.g., -78 °C or 0 °C).

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir until the aglycone is consumed (monitored by TLC).

-

Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the protected fluoroglycosylated fluoroindolocarbazole by column chromatography.

B. Deprotection

The final step involves the removal of all protecting groups from the sugar and the indolocarbazole core.

-

Deprotection Conditions: The choice of deprotection conditions depends on the protecting groups used. For example, acetyl groups can be removed under basic conditions (e.g., sodium methoxide in methanol), while benzyl groups can be cleaved by catalytic hydrogenation.

-

Workup and Purification: After the deprotection is complete, neutralize the reaction mixture if necessary and remove the solvent. Purify the final fluoroglycosylated fluoroindolocarbazole by preparative HPLC or crystallization.

Data Presentation

Table 1: Representative Yields for the Synthesis of a Fluoroindolocarbazole Aglycone

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Pictet-Spengler Reaction | Tryptamine, Aldehyde, TFA, CH₂Cl₂, rt | 70-90 |

| 2 | Oxidation | DDQ, Toluene, Reflux | 50-70 |

| 3 | Electrophilic Fluorination | Selectfluor®, Acetonitrile, 80 °C | 40-60 |

Table 2: Representative Yields for the Synthesis of a Fluorinated Glycosyl Donor

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Glycal Fluorination | Tri-O-acetyl-D-glucal, Selectfluor®, CH₂Cl₂, rt | 60-80 |

| 2 | Glycosyl Halide Formation | HBr/AcOH, 0 °C | 85-95 (crude) |

Table 3: Representative Yields for Glycosylation and Deprotection

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Glycosylation | AgOTf, CH₂Cl₂, -78 °C to rt | 50-70 |

| 2 | Deprotection (e.g., Zemplén) | NaOMe, MeOH, rt | 80-95 |

Signaling Pathway

Indolocarbazoles are known to interfere with cellular signaling pathways, primarily by inhibiting protein kinases. The introduction of fluorine can modulate this activity.

Caption: Inhibition of protein kinase signaling by fluoroglycosylated fluoroindolocarbazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis and biological evaluation of rebeccamycin analogues modified at the imide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and molecular modeling studies of rebeccamycin analogues modified in the carbohydrate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 13. brynmawr.edu [brynmawr.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Probing the Anticancer Potential of Fluoroindolocarbazoles: Application Notes and Protocols for Topoisomerase I Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for performing topoisomerase I (Topo I) inhibition assays, with a specific focus on the evaluation of fluoroindolocarbazole derivatives. Fluoroindolocarbazoles are a promising class of synthetic compounds that have garnered significant interest in oncology research due to their potent anti-tumor activities. A primary mechanism of action for many of these compounds is the inhibition of human Topo I, an essential enzyme involved in DNA replication, transcription, and repair.

Introduction to Topoisomerase I and Fluoroindolocarbazole Inhibitors

DNA topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA by introducing transient single-strand breaks. This process is vital for various cellular functions, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, making it an attractive target for cancer therapy.

Fluoroindolocarbazoles represent a class of non-camptothecin Topo I inhibitors. Unlike camptothecin and its derivatives, which stabilize the covalent Topo I-DNA cleavage complex (acting as "poisons"), some indolocarbazole derivatives can act as catalytic inhibitors, preventing the enzyme from binding to or cleaving the DNA substrate. Understanding the specific mechanism of inhibition is crucial for the development of novel and effective anticancer drugs.

Key Experimental Protocols

The most common and reliable method for assessing the inhibitory activity of compounds against Topo I is the DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme. Inhibitors of Topo I will prevent this relaxation in a dose-dependent manner.

Protocol: Topoisomerase I DNA Relaxation Assay

This protocol is designed for a gel-based analysis of Topo I activity.

Materials:

-

Human Topoisomerase I (e.g., recombinant human Topo I)

-

Supercoiled plasmid DNA (e.g., pBR322 or similar)

-

10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol

-

Fluoroindolocarbazole compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Control Topo I inhibitor (e.g., Camptothecin)

-

Nuclease-free water

-

5x Stop Solution/Loading Dye: 2.5% SDS, 25% glycerol, 0.125% bromophenol blue

-

1% Agarose gel in 1x TAE or TBE buffer

-

Ethidium bromide or a safer DNA stain

-

UV transilluminator and gel imaging system

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20 µL reaction mixture consists of:

-

2 µL of 10x Topo I Assay Buffer

-

1 µL of supercoiled plasmid DNA (0.25 µg/µL)

-

1 µL of the fluoroindolocarbazole compound at various concentrations (or solvent control)

-

x µL of nuclease-free water to bring the volume to 19 µL.

-

-

Include the following controls:

-

No Enzyme Control: Supercoiled DNA with no Topo I.

-

Enzyme Activity Control: Supercoiled DNA with Topo I and solvent.

-

Positive Control: Supercoiled DNA with Topo I and a known inhibitor (e.g., Camptothecin).

-

-

-

Enzyme Addition:

-

Add 1 µL of human Topoisomerase I (typically 1-2 units) to each reaction tube, except for the "No Enzyme Control".

-

Gently mix the contents by flicking the tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 5 µL of 5x Stop Solution/Loading Dye to each tube and mix thoroughly.

-

-

Agarose Gel Electrophoresis:

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the supercoiled and relaxed DNA bands are well-separated.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.

-

Destain the gel in water for 10-20 minutes.

-

Visualize the DNA bands using a UV transilluminator and capture an image.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in enzyme control)] x 100

-

Data Presentation: Inhibitory Activity of Fluoroindolocarbazole Derivatives

The inhibitory potential of different fluoroindolocarbazole compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the Topo I inhibitory activity of a series of fluoroindolocarbazole derivatives.

| Compound | R1 | R2 | R3 | R4 | Topo I IC50 (µM) |

| 1 | H | H | H | H | > 100 |

| 2 | F | H | H | H | 15 |

| 3 | H | F | H | H | 20 |

| 4 | F | F | H | H | 1.5 |

| 5 | F | F | Cl | H | 0.8 |

| 6 | F | F | H | Cl | 1.2 |

| BMS-251873 | F | F | (complex side chain) | H | 0.1 |

| Camptothecin | - | - | - | - | 0.5 |

Data compiled from medicinal chemistry literature. The specific structures of the R groups are detailed in the original publications.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Topoisomerase I DNA relaxation assay.

Caption: Workflow of the Topoisomerase I DNA Relaxation Assay.

Mechanism of Topoisomerase I Inhibition by Fluoroindolocarbazoles

This diagram illustrates the general mechanism of Topoisomerase I and how fluoroindolocarbazole inhibitors interfere with its function.

Caption: Mechanism of Topoisomerase I and its inhibition.

Application Notes and Protocols for Murine Xenograft Models in Evaluating Fluoroindolocarbazole Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroindolocarbazoles represent a promising class of anti-cancer compounds that primarily function as topoisomerase I inhibitors. Murine xenograft models are indispensable tools in the preclinical evaluation of these agents, providing critical insights into their in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles. This document provides detailed application notes and standardized protocols for establishing and utilizing murine xenograft models to test the therapeutic potential of novel fluoroindolocarbazole derivatives.

Data Presentation

Table 1: In Vivo Antitumor Activity of LCS-1269

The following table summarizes the in vivo antitumor efficacy of the novel glycosylated indolocarbazole derivative, LCS-1269, in various murine tumor models. This compound has demonstrated significant tumor growth inhibition.[1]

| Tumor Model | Administration Route | Dosing Regimen | Outcome | Reference |

| Transferable Solid Murine Tumors | Not Specified | Not Specified | Most pronounced tumor growth inhibition compared to other synthesized indolocarbazole derivatives. | [1] |

| Non-Solid Murine Tumors | Not Specified | Not Specified | Most pronounced tumor growth inhibition compared to other synthesized indolocarbazole derivatives. | [1] |